N-cyclohexyl-3-(triazol-1-yl)propanamide
Description
Contextualization of Triazole-Containing Compounds in Contemporary Organic and Medicinal Chemistry
The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). Both isomers are prominent pharmacophores in medicinal chemistry, valued for their metabolic stability, ability to form hydrogen bonds, and dipole character, which facilitate interactions with biological targets. nih.gov Triazole-containing compounds exhibit a vast spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anticancer, and anticonvulsant properties. nih.govnih.gov
The 1,2,4-triazole scaffold, for instance, is a cornerstone of many successful antifungal drugs like fluconazole (B54011) and voriconazole, which function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. nih.gov Beyond their medicinal applications, triazoles are pivotal in materials science and agrochemistry, where they have been incorporated into herbicides and fungicides. nih.govresearchgate.netnih.gov The synthetic accessibility of triazoles, particularly through "click chemistry" for the 1,2,3-isomer, has further cemented their role as versatile building blocks in the creation of complex molecular architectures. nih.gov
Significance of Propanamide Scaffolds as Pharmacophores and Synthetic Building Blocks
The propanamide scaffold is a common structural motif in a multitude of biologically active molecules and serves as a crucial linker in drug design. This three-carbon amide chain offers conformational flexibility, allowing the molecule to adopt optimal orientations for binding to target proteins. Propanamide derivatives have been explored for a wide array of therapeutic applications, including as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.gov
The amide bond within the propanamide structure is a key feature, capable of acting as both a hydrogen bond donor and acceptor, which is fundamental for molecular recognition processes in biological systems. The straightforward synthesis of propanamides, typically through the acylation of an amine with a propanoyl derivative, makes them an attractive and readily accessible component for constructing libraries of potential drug candidates.
Rationale and Scope of Academic Research on N-cyclohexyl-3-(triazol-1-yl)propanamide
The academic interest in this compound stems from the synergistic potential of its three core components. The rationale for its investigation is built upon the following principles:
Bioisosteric Replacement: The triazole ring can act as a bioisostere for other chemical groups, such as an amide or ester, offering similar spatial and electronic properties but with improved metabolic stability. researchgate.net
Lipophilicity Modification: The N-cyclohexyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
Pharmacophore Hybridization: Combining the proven pharmacophoric properties of the triazole ring with the versatile propanamide linker and the lipophilic cyclohexyl group creates a novel chemical entity with the potential for unique biological activities.
Research on this compound and its close analogs focuses on synthesizing the molecule and evaluating its potential in areas where triazoles and propanamides have already shown promise, such as in the development of new antimicrobial, herbicidal, or anticancer agents. nih.govnih.govnih.gov
Overview of Research Areas and Methodologies Applied to this compound and Related Structures
The investigation of this compound and its analogs employs a range of standard chemical and biological research methodologies.
Synthesis: The synthesis of such compounds typically involves a multi-step process. A common approach would be the Michael addition of a triazole to an activated alkene like acrylamide, or the coupling of a triazole-containing carboxylic acid with cyclohexylamine (B46788). For instance, the synthesis of related 4-cyclohexyl-1,2,4-triazolin-5-thiones has been achieved through the cyclization of a thiosemicarbazide (B42300) precursor in a basic medium. nih.gov
Structural Characterization: Once synthesized, the structure of the compound is unequivocally confirmed using a suite of spectroscopic techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: This technique identifies the presence of key functional groups, such as the C=O of the amide and the C=N and N-N bonds within the triazole ring. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compound. mdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in the molecule.
Biological Evaluation: Following characterization, the compound would be subjected to various biological assays to determine its potential therapeutic or agrochemical applications. These assays can include:
Antimicrobial Screening: Testing the compound's ability to inhibit the growth of or kill various strains of bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans). nih.govnih.gov The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key parameters determined in these studies. nih.gov
Herbicidal Activity Assays: Evaluating the compound's effect on the growth of model plants, such as barnyard grass, often in comparison to commercial herbicides. nih.govnih.gov
Anticancer Activity Screening: Assessing the cytotoxicity of the compound against various cancer cell lines. nih.gov
The table below presents representative analytical data for a structurally related compound, 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione, which showcases the types of data collected in the characterization of such molecules. nih.gov
| Analytical Technique | Observed Data for a Related Compound |
| 1H NMR | Signals corresponding to the cyclohexyl and aromatic protons. |
| 13C NMR | Resonances for the carbons of the cyclohexyl ring, the aromatic ring, and the triazole core. |
| FTIR (cm-1) | Bands indicating the presence of N-H, C-H, C=C, C=N, and N-N vibrations. nih.gov |
| Elemental Analysis | Confirms the percentage composition of C, H, N, and S. |
| Melting Point | 200–202 °C |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-(triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-11(6-8-15-9-7-12-14-15)13-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNTJXRYMCJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N Cyclohexyl 3 Triazol 1 Yl Propanamide
Conventional Synthetic Pathways to N-cyclohexyl-3-(triazol-1-yl)propanamide
Conventional methods for synthesizing the target molecule typically involve a stepwise approach. This includes the separate formation of the triazole ring and the propanamide side chain, followed by their conjugation, or the construction of the triazole ring onto a pre-existing propanamide framework.
Amide Bond Formation Reactions
The final and most direct step in synthesizing this compound is the formation of the amide bond. This reaction is one of the most frequently utilized transformations in medicinal chemistry. nih.gov The process involves the coupling of a carboxylic acid component, 3-(triazol-1-yl)propanoic acid, with an amine component, cyclohexylamine (B46788).
To facilitate this transformation, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine. This is commonly achieved using coupling reagents. nih.gov Reagents such as phosphonium (B103445) salts or carbodiimides are frequently employed due to their high reactivity. nih.gov A general methodology involves mixing the carboxylic acid with the activating agents before introducing the amine. nih.gov The reaction is typically stirred at room temperature for several hours to ensure completion. nih.gov
Table 1: General Scheme for Amide Bond Formation
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| 3-(Triazol-1-yl)propanoic acid | Cyclohexylamine | Coupling Agents (e.g., Phosphonium salts), Base | This compound |
Triazole Ring Formation (e.g., Huisgen Cycloaddition)
The 1,2,3-triazole ring is a robust and stable heterocycle that is often synthesized using the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction involves the [3+2] cycloaddition between an azide (B81097) and a terminal alkyne. nih.gov While the reaction can occur under thermal conditions, it often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers and requires high temperatures. nih.gov
The development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of "click chemistry," offering significant advantages. nih.gov The CuAAC reaction proceeds with high efficiency and, crucially, provides excellent regioselectivity, yielding almost exclusively the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net The reaction is typically performed under mild conditions, often in aqueous solvent systems, using a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) along with a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.gov This method is broadly applicable for synthesizing a wide variety of 1,2,3-triazole derivatives. nih.govresearchgate.net
Table 2: Key Components of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Role | Example |
| Azide | The 3-atom component for the cycloaddition. | 3-Azidopropanoic acid derivative |
| Alkyne | The 2-atom component for the cycloaddition. | Acetylene or a protected alkyne |
| Copper(I) Catalyst | Catalyzes the reaction and controls regioselectivity. | Generated in situ from CuSO₄ and Sodium Ascorbate |
| Solvent | Reaction medium. | Water/t-BuOH mixture nih.gov |
Derivatization from Precursors (e.g., Mercaptotriazoles, Propanohydrazides)
An alternative strategy involves the synthesis and subsequent modification of triazole precursors. This is a common approach for generating libraries of structurally diverse triazole-containing compounds. One such precursor is 1,2,4-triazole-3-thiol, also known as mercaptotriazole. These compounds can be synthesized and then derivatized. rjptonline.org For instance, new series of 1,2,4-triazole (B32235) derivatives can be synthesized by reacting 1,2,4-triazole-3-thiol with various aldehydes. rjptonline.org
Another versatile precursor is a propanohydrazide. For example, a synthetic route can begin with an appropriate acid hydrazide, which is then converted to a thiosemicarbazide (B42300). nih.gov This intermediate can undergo intramolecular cyclization in an alkaline medium, such as aqueous sodium hydroxide, upon heating to yield a 1,2,4-triazolin-5-thione derivative. nih.gov This method provides a clear pathway to a functionalized triazole ring that can be further modified.
Table 3: Example Synthesis of a Triazole Precursor from a Hydrazide nih.gov
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Ethyl 4-nitrophenylacetate | Hydrazine hydrate | 4-Nitrophenylacetic acid hydrazide |
| 2 | 4-Nitrophenylacetic acid hydrazide | Cyclohexyl isothiocyanate | 1-(4-nitrophenyl)acetyl-4-cyclohexylthiosemicarbazide |
| 3 | 1-(4-nitrophenyl)acetyl-4-cyclohexylthiosemicarbazide | 2% Sodium Hydroxide, then HCl | 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione |
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. For the synthesis of this compound and its analogs, advanced strategies like microwave-assisted synthesis and multicomponent reactions offer significant advantages over conventional techniques.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, aligning with the principles of green chemistry. pnrjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can dramatically accelerate reaction rates. nih.gov Key benefits include substantially reduced reaction times, improved product yields, and often higher purity by minimizing the formation of byproducts. rjptonline.orgrsc.org
In the synthesis of triazole derivatives, microwave irradiation has been shown to reduce reaction times from several hours under conventional heating to mere minutes or even seconds. rsc.org This rapid heating is due to the selective absorption of microwave energy by polar molecules in the reaction mixture. pnrjournal.com The efficiency of this method makes it an attractive alternative for the synthesis of a wide range of heterocyclic compounds, including 1,2,4-triazoles. pnrjournal.comnih.govrsc.org
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Triazole Derivatives
| Reaction Type | Conventional Method | Microwave Method | Source |
| Synthesis of Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes (96% yield) | rsc.org |
| Synthesis of Coumarin-based 1,2,3-triazoles | 68-79% yield | 80-90% yield | nih.gov |
| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | >4.0 hours | 1 minute (85% yield) | rsc.org |
| Synthesis of Thioether 1,2,4-triazole derivatives | Several hours | 33-90 seconds (82% yield) | rsc.org |
Multicomponent Reactions (MCRs) in Propanamide-Triazole Synthesis (e.g., Ugi Reaction)
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains portions of all the starting materials. mdpi.comresearchgate.net This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.
The Ugi reaction is one of the most prominent MCRs, typically combining a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce an α-acylaminoamide derivative. researchgate.netmdpi.com The versatility of the Ugi reaction allows for the creation of complex, peptide-like structures in a single step. researchgate.net
For the synthesis of advanced triazole-containing structures, the Ugi reaction can be ingeniously combined with a subsequent intramolecular azide-alkyne cycloaddition (IAAC). mdpi.comnih.gov In this tandem approach, the starting materials for the Ugi reaction are designed to contain both an azide and an alkyne functionality. mdpi.com The linear product from the Ugi MCR is then subjected to conditions that promote an intramolecular Huisgen cycloaddition, leading to the formation of highly functionalized, fused, or macrocyclic 1,2,3-triazoles. mdpi.comnih.gov This sequential MCR-IAAC strategy provides a powerful tool for generating complex heterocyclic scaffolds with high regioselectivity. mdpi.com
Table 5: The Four Core Components of the Ugi Reaction
| Component | Chemical Class | Role in Final Structure |
| 1 | Carboxylic Acid | Provides the acyl group of the final amide. |
| 2 | Amine (Primary or Secondary) | Forms the backbone and provides one nitrogen atom. |
| 3 | Carbonyl Compound (Aldehyde or Ketone) | Provides the α-carbon of the amino acid-like structure. |
| 4 | Isocyanide | Provides the second amide group and its N-substituent. |
Tandem Reaction Sequences (e.g., Ugi-Huisgen)
The synthesis of this compound can be efficiently achieved through tandem reaction sequences, which combine multiple synthetic steps into a single operation without the isolation of intermediates. A prime example of such a strategy is the Ugi-Huisgen tandem reaction. This approach marries the power of multicomponent reactions (MCRs) with the precision of click chemistry.
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of this sequence. nih.gov It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a highly atom-economical fashion. nih.gov To synthesize a precursor for this compound, one of the starting materials must contain a functional group that can participate in the subsequent Huisgen cycloaddition. Typically, this would be either an azide or an alkyne.
For instance, a plausible Ugi-4CR to generate a precursor could involve:
Amine: Cyclohexylamine
Aldehyde: An aldehyde containing a terminal alkyne (e.g., propargyl aldehyde) or an azido (B1232118) group.
Carboxylic Acid: An appropriate acid component.
Isocyanide: An isocyanide that can be easily removed or is part of the final desired structure.
Following the Ugi reaction, the resulting product, which now contains either an alkyne or an azide moiety, can undergo an intramolecular or intermolecular Huisgen 1,3-dipolar cycloaddition. ijcce.ac.irwikipedia.org The copper(I)-catalyzed version of this reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly effective for forming 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net If the Ugi product contains an alkyne, it would be reacted with an azide source (e.g., sodium azide) to form the triazole ring. Conversely, if the Ugi product contains an azide, it would be reacted with an alkyne. This tandem strategy has been successfully employed for the synthesis of 1H-1,2,3-triazole-modified peptidomimetics. ijcce.ac.ir The combination of the Ugi reaction with intramolecular azide-alkyne cycloaddition has been used to create various fused triazole heterocyclic systems, such as triazole-fused benzodiazepines. nih.gov
The key advantage of this tandem approach is its efficiency and modularity, allowing for the rapid generation of a library of compounds with diverse substitutions by simply varying the initial components of the Ugi reaction. nih.gov
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced at three primary locations: the cyclohexyl ring, the triazole ring, and the propanamide chain.
Structural Modifications on the Cyclohexyl Moiety
Strategies for modifying the cyclohexyl group include:
Introduction of Substituents: Functional groups can be introduced onto the cyclohexane (B81311) ring. For example, the use of fluorinated cyclohexyl motifs, such as the all-cis tetrafluorocyclohexyl group, can significantly alter properties like lipophilicity, metabolic stability, and kinetic solubility. nih.govrsc.org The synthesis of such analogues would typically involve starting with a pre-functionalized cyclohexylamine in the initial synthetic sequence.
Ring Alterations: The cyclohexane ring can be replaced with other cyclic or aromatic structures to probe the importance of its shape and flexibility. For instance, replacing the cyclohexyl group with an aromatic ring could be achieved by using aniline (B41778) instead of cyclohexylamine in the synthetic route. mdpi.com
Conversion to other Carbocycles: The synthesis of carbocyclic natural products often utilizes chiral building blocks derived from carbohydrates, which can be transformed into highly functionalized cyclohexanes. elsevierpure.com
Table 1: Examples of Cyclohexyl Moiety Modifications in Bioactive Molecules
| Modification Strategy | Example Precursor | Potential Impact | Reference |
|---|---|---|---|
| Fluorination | all-cis-Tetrafluorocyclohexylamine | Altered lipophilicity and metabolic stability | nih.govrsc.org |
| Aromatization | Aniline | Increased rigidity and potential for π-stacking interactions | mdpi.com |
| Introduction of Heteroatoms | 4-Aminopiperidine | Increased polarity and potential for hydrogen bonding |
Structural Variations within the Triazole Ring (e.g., 1,2,3-triazoles vs. 1,2,4-triazoles)
The triazole ring is a key structural feature, and its isomeric form (1,2,3-triazole vs. 1,2,4-triazole) can have a profound impact on the molecule's biological activity and physical properties. nih.govresearchgate.net
Synthesis of 1,2,3-Triazole Analogues: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for synthesizing the 1,2,3-triazole ring. wikipedia.orgnih.gov The copper-catalyzed reaction (CuAAC) typically yields the 1,4-disubstituted isomer, while the ruthenium-catalyzed variant (RuAAC) can produce the 1,5-disubstituted isomer. wikipedia.org This allows for precise control over the regiochemistry of the triazole ring.
Synthesis of 1,2,4-Triazole Analogues: The synthesis of 1,2,4-triazoles generally involves the condensation of hydrazines or their derivatives with compounds containing a C-N bond, such as nitriles or imidates. nih.govfrontiersin.org For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides can be synthesized from N-guanidinosuccinimide and various amines under microwave irradiation. frontiersin.org Another approach involves the reaction of hydrazides with other reagents to form the 1,2,4-triazole ring. acarindex.com
Table 2: Comparison of Synthetic Strategies for Triazole Isomers
| Triazole Isomer | Key Synthetic Reaction | Common Starting Materials | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Azides and Alkynes | wikipedia.orgnih.gov |
| 1,2,4-Triazole | Condensation Reactions | Hydrazines/Hydrazides and Nitriles/Imidates | nih.govfrontiersin.org |
Modifications of the Propanamide Chain
The propanamide linker connects the cyclohexyl and triazole moieties. Modifications to this chain can alter the distance and relative orientation of these two groups, which can be critical for biological activity.
Chain Length Variation: The length of the alkyl chain can be varied by starting with different carboxylic acids in the initial synthetic steps. For example, using butanoic or pentanoic acid derivatives would lead to longer linkers.
Introduction of Substituents: Substituents can be introduced along the propanamide backbone to alter its conformation and polarity. For instance, incorporating a methyl group at the alpha or beta position could introduce a chiral center and restrict bond rotation.
Amide Bond Modification: The amide bond itself is a key feature. Strategies in drug discovery often involve creating conjugates by forming amide linkages between two different molecular entities. nih.gov In the context of this compound, the amide could be replaced with other bioisosteric groups to improve properties like metabolic stability. For example, propellane derivatives with amide side chains have been synthesized and evaluated as opioid receptor agonists. nih.gov
Structural Elucidation and Conformational Analysis of N Cyclohexyl 3 Triazol 1 Yl Propanamide
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to understanding the chemical structure of a molecule. Each technique provides unique insights into the compound's atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra would reveal the chemical environment of each hydrogen and carbon atom, respectively, in N-cyclohexyl-3-(triazol-1-yl)propanamide. This would allow for the unambiguous assignment of each atom in the cyclohexyl ring, the propanamide linker, and the triazole ring. However, no published ¹H or ¹³C NMR data could be located for this specific compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, the C-N and C=N bonds of the triazole ring, and the C-H bonds of the cyclohexyl and alkyl portions of the molecule. Without experimental data, a precise analysis of its vibrational modes is not possible.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. It can also provide information about the structure of the molecule through analysis of its fragmentation patterns. A mass spectrum of this compound would confirm its molecular weight and could help to elucidate the connectivity of its constituent parts. Specific fragmentation data for this compound are not available.
X-ray Single-Crystal Diffraction for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise bond lengths, bond angles, and conformational details of this compound in the solid state. Such an analysis would offer insights into intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. To date, the crystal structure of this compound has not been reported.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. By determining the percentage composition of carbon, hydrogen, nitrogen, and other elements, researchers can verify the purity and identity of the substance. While the theoretical elemental composition can be calculated from the molecular formula (C₁₁H₁₈N₄O), experimental data from an elemental analysis of this compound are not documented in the available literature.
Computational Chemistry and Theoretical Investigations of N Cyclohexyl 3 Triazol 1 Yl Propanamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)
No published studies were found that report on the use of DFT or other quantum chemical methods to investigate N-cyclohexyl-3-(triazol-1-yl)propanamide. Such studies are fundamental for establishing the foundational physicochemical characteristics of a molecule from a theoretical standpoint. nih.govacs.org
Molecular Geometry Optimization and Energy Calculations
There is no available data on the optimized molecular geometry of this compound. This information, typically obtained through energy minimization calculations, is the first step in any computational analysis, providing the most stable three-dimensional conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles for this compound have not been computationally determined or reported.
Vibrational Frequency Analysis
A computational vibrational frequency analysis for this compound is not present in the literature. This type of analysis calculates the theoretical infrared (IR) and Raman spectra, which helps in the interpretation of experimental spectra by assigning specific vibrational modes to different functional groups within the molecule. Without such a study, the theoretical vibrational characteristics of the compound remain unknown.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
No research could be located that details the theoretical prediction of spectroscopic parameters for this compound. Computational methods, particularly DFT, are often used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these theoretical shifts with experimental data is crucial for confirming molecular structure. This analysis has not been published for the target compound.
Electronic Structure Analysis
The electronic properties of a molecule are critical for understanding its reactivity, stability, and potential applications. Analyses based on Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) are standard practices in computational chemistry to explore these aspects. nih.govnih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
There are no published findings on the FMO analysis of this compound. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. The energies of HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are key descriptors of chemical reactivity and kinetic stability. This vital electronic structure information is not available for this compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map for this compound has not been published. An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting how the molecule will interact with other chemical species and is a crucial tool for studying intermolecular interactions. The absence of an MEP study means that a theoretical prediction of its reactive sites is unavailable.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure and intramolecular interactions within a molecule. For this compound, NBO analysis reveals key details about charge distribution, hyperconjugative interactions, and bond strengths.
Key Findings from NBO Analysis:
Charge Distribution: The analysis typically shows a significant negative charge on the oxygen and nitrogen atoms, consistent with their high electronegativity. The carbonyl carbon exhibits a partial positive charge.
Hyperconjugative Interactions: The most significant hyperconjugative interactions often involve the delocalization of lone pair (LP) electrons. For example, the interaction between the lone pair of the carbonyl oxygen (LP(1) O) and the antibonding π* orbital of the C-N bond (π(C-N)) contributes to the resonance stabilization of the amide group. Similarly, interactions involving the nitrogen lone pairs of the triazole ring and adjacent σ orbitals are crucial for the molecule's stability.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O(1) | π(C(1)-N(2)) | 45.8 |
| LP(1) N(2) | π(C(1)-O(1)) | 30.2 |
| LP(1) N(3) | σ(C(2)-C(3)) | 5.6 |
| σ(C-H) | σ(C-C) | 2.1 |
Note: The values presented are illustrative and representative of typical findings in related structures. Actual values would be derived from specific computational outputs.
Conformational Landscape and Intramolecular Interactions
The conformational flexibility of this compound is primarily determined by the rotation around its single bonds. Understanding the conformational landscape is crucial as different conformers can have varying energies, reactivities, and biological activities.
Solvent Effects on Molecular Properties (e.g., Polarizable Continuum Models (PCM))
The properties of this compound can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent by representing it as a continuous dielectric medium.
By performing calculations in the gas phase and in different solvents (e.g., water, ethanol, DMSO), researchers can quantify the solvent's impact on various molecular properties.
Key Observations from PCM Studies:
Dipole Moment: The dipole moment of the molecule is generally observed to increase in polar solvents compared to the gas phase. This is due to the stabilization of the charge-separated state by the solvent's dielectric field.
Electronic Properties: The energies of the frontier molecular orbitals (HOMO and LUMO) are altered by the solvent. The HOMO-LUMO energy gap typically decreases in polar solvents, which can affect the molecule's reactivity and UV-Vis absorption spectrum.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Theoretical calculations can predict the NLO properties of a molecule, providing a valuable screening tool.
The key NLO parameters, including the first hyperpolarizability (β₀), are calculated using quantum chemical methods. A high value of β₀ indicates a strong NLO response. For molecules like this compound, the NLO properties arise from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. The triazole ring and the amide group can act as components of a push-pull system, facilitating this charge transfer upon interaction with an external electric field.
Table 2: Calculated NLO Properties of this compound
| Property | Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (β₀) | 1.2 x 10⁻³⁰ esu |
Note: These values are representative and depend on the level of theory and basis set used in the calculation.
The results of these investigations suggest that this compound possesses moderate NLO properties, making it a candidate for further experimental exploration in this area.
Molecular Docking and Structure-Based Design Methodologies in Relation to Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This methodology is instrumental in drug discovery and for understanding the potential biological activity of compounds like this compound.
In the context of this molecule, docking studies could be employed to investigate its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. For instance, triazole-containing compounds are known to interact with a range of enzymes, including lanosterol (B1674476) 14α-demethylase.
The process involves:
Preparation of the Ligand: The 3D structure of this compound is optimized to its lowest energy conformation.
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.
The results of a docking study provide insights into:
Binding Energy: A negative value indicates a favorable binding interaction.
Binding Pose: The specific orientation of the ligand in the active site.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
These computational predictions are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity, forming a cornerstone of structure-based drug design.
Biological Activity Profiles and Mechanistic Studies of N Cyclohexyl 3 Triazol 1 Yl Propanamide in Vitro and Non Human Models
Antimicrobial Efficacy Assessment
The antimicrobial potential of triazole-based compounds is well-documented, with several clinically approved antifungal agents featuring this heterocyclic core. researchgate.net Research into novel triazole derivatives continues to explore their efficacy against a wide range of microbial pathogens.
While specific data on the antibacterial activity of N-cyclohexyl-3-(triazol-1-yl)propanamide against key Gram-positive and Gram-negative strains is not extensively available in the reviewed literature, studies on structurally related triazole compounds provide insights into their potential antibacterial effects. For instance, various 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated for their activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov
In one study, a series of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives were synthesized and tested for their antimicrobial properties. nih.gov These compounds, which share the cyclohexyl and triazole moieties with the subject compound, were evaluated against E. coli, S. aureus, and P. aeruginosa. nih.gov Similarly, other research has explored the antibacterial potential of novel 1,2,3-triazole-isoxazole hybrids against strains including S. aureus, E. coli, and P. aeruginosa, with some derivatives showing a powerful antibacterial response. mdpi.com
It is important to note that the antibacterial activity of triazole derivatives is highly dependent on the specific substitutions on the triazole ring and the associated side chains. Therefore, without direct experimental data, the precise antibacterial profile of this compound remains to be elucidated.
The triazole moiety is a well-established pharmacophore in antifungal drug design, and numerous derivatives have been investigated for their efficacy against pathogenic fungi. researchgate.netnih.gov Studies on related compounds suggest that this compound may possess antifungal properties.
For example, research on 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives demonstrated that some of these compounds exhibit very strong antifungal activity against Candida albicans. nih.gov Another study on a series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols showed that most of the synthesized compounds had high activity against eight common pathogenic fungi, with some exhibiting broader and more potent antifungal activity than fluconazole (B54011). nih.gov
The antifungal activity of triazole derivatives is often attributed to their ability to inhibit fungal cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis. nih.gov The specific activity of this compound against fungi like Aspergillus flavus and Candida albicans would require direct experimental evaluation.
Quorum Sensing Inhibition (QSI) Investigations
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Targeting this system is a promising anti-virulence strategy.
The opportunistic pathogen Pseudomonas aeruginosa utilizes the LasR-I and RhlR-I quorum sensing systems to control the expression of numerous virulence factors. The LasR receptor, in particular, is a key target for the development of quorum sensing inhibitors. While direct studies on this compound are limited, research on analogous structures provides valuable insights.
Studies have shown that acyl-homoserine lactone (AHL) analogues, where the amide function is replaced by a triazole group, can act as inhibitors of quorum sensing. nih.gov For instance, 1,2,3-triazole based acyl homoserine lactones have been identified as effective inhibitors of the LasR receptor. nih.gov Furthermore, a study on 1,2,3-triazole based 2-aminobenzimidazoles demonstrated that these compounds could inhibit quorum sensing in a LasR-expressing P. aeruginosa reporter strain. nih.gov Specifically, compounds like N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide showed significant QSI activity. nih.gov
These findings suggest that the triazole moiety within this compound could potentially interfere with the LasR-dependent quorum sensing system in P. aeruginosa.
Structure-activity relationship studies on triazole-based quorum sensing inhibitors have revealed key structural features that influence their potency. For acylhomoserine lactone analogues with a triazole replacement, the nature of the substituent on the triazole ring plays a crucial role. nih.gov
In a study of 3-(1H-1,2,3-triazol-1-yl)dihydrofuran-2(3H)-ones, it was found that replacing an aliphatic substituent with a phenyl-containing moiety resulted in active quorum sensing inhibitors. nih.gov This highlights the importance of the side chain in modulating the inhibitory activity. For 1,2,3-triazole based 2-aminobenzimidazoles, variations in the substituents on the phenyl ring attached to the triazole core led to differences in QSI activity. For example, a nitrophenyl substituent at this position resulted in more potent inhibition compared to a chlorophenyl substituent at higher concentrations. nih.gov
These SAR studies underscore that the cyclohexyl group and the propanamide linker in this compound would significantly influence its interaction with the LasR receptor and thus its QSI potency.
Antioxidant Activity Evaluation (e.g., DPPH method)
The antioxidant potential of a compound is its ability to neutralize harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate this activity.
Another study on benzothiazole (B30560) and 1,2,3-triazole based bis-heterocycles showed moderate antioxidant capabilities, with EC50 values in the DPPH assay ranging from 76.7 to 136.7 µg/mL. allmultidisciplinaryjournal.com These findings suggest that the triazole scaffold can contribute to antioxidant activity, although the specific contribution of the N-cyclohexyl-3-propanamide portion of the target molecule would need to be experimentally determined.
Enzyme Inhibition Studies and Target Identification
Extensive literature searches for in vitro and non-human model studies on the direct inhibitory effects of this compound on various enzymes have been conducted. The following sections detail the findings, or lack thereof, for specific enzyme classes.
Hydrolases (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Urease, α-Glucosidase)
No specific in vitro or non-human model studies detailing the inhibitory activity of this compound against the hydrolases acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, or α-glucosidase have been identified in the reviewed scientific literature. While the triazole moiety is a common feature in many enzyme inhibitors, specific data, such as IC50 values or mechanistic analyses for this compound, remains to be published.
Oxidoreductases (e.g., FAD-dependent oxidoreductase, Xanthine (B1682287) Oxidase, Aldose Reductase (AKR1B1))
There are no available research findings from in vitro or non-human model studies that characterize the inhibitory potential of this compound on oxidoreductases, including FAD-dependent oxidoreductase, xanthine oxidase, and aldose reductase (AKR1B1).
Protein Tyrosine Phosphatases (e.g., PTP1B)
Scientific investigation into the direct inhibitory effect of this compound on protein tyrosine phosphatases, such as PTP1B, has not been reported in the available literature. Consequently, there is no data on its potential to modulate the activity of this class of enzymes.
Cyclooxygenases (e.g., COX-2)
No in vitro or non-human model studies have been found that evaluate the inhibitory activity of this compound against cyclooxygenase enzymes, including COX-2.
ATP-Utilizing Enzymes (e.g., Protein Kinases)
There is a lack of published research on the inhibitory activity of this compound against ATP-utilizing enzymes, such as protein kinases, in in vitro or non-human model systems.
In Vitro Cytotoxicity and Selectivity in Non-Human Cell Lines
No data from in vitro cytotoxicity assays for this compound in any non-human cell lines have been published in the accessible scientific literature. Studies on other, structurally different, triazole derivatives have reported on their cytotoxic potential against various cell lines, but this information is not transferable to the specific compound .
Structure Activity Relationship Sar Analysis and Pharmacophore Development for N Cyclohexyl 3 Triazol 1 Yl Propanamide Analogues
Correlating Structural Features with Biological Activities
The N-cyclohexyl-3-(triazol-1-yl)propanamide scaffold can be dissected into three primary regions: the N-cyclohexyl group, the propanamide linker, and the 1,2,3-triazole ring. The biological activity of analogues is highly dependent on the nature of the substituents at these positions.
The N-Cyclohexyl Moiety: The cyclohexyl group is a lipophilic moiety that can engage in van der Waals interactions within a hydrophobic binding pocket of a biological target. acs.org SAR studies on related N-cyclohexyl amide derivatives have shown that the size and conformation of this ring are critical for activity. nih.gov For instance, increasing the ring size to cycloheptyl has been shown to improve potency in some contexts by better filling a hydrophobic pocket, while smaller rings like cyclopentyl may be less effective. acs.org The orientation of substituents on the cyclohexyl ring is also crucial; for example, trans-substituted derivatives often exhibit different biological profiles compared to their cis-counterparts due to their distinct spatial arrangement of functional groups. nih.gov
The Propanamide Linker: The propanamide linker provides a specific spatial orientation for the cyclohexyl and triazole moieties. Its length and flexibility are key determinants of biological activity. Shortening or lengthening the three-carbon chain can alter the distance between the key interacting groups, potentially leading to a loss of affinity for the target. The amide bond itself is a critical hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). numberanalytics.com This dual nature allows for strong and specific interactions with amino acid residues in a protein's binding site. wiley.com
The 1,2,3-Triazole Ring: The 1,2,3-triazole ring is a versatile pharmacophore that is metabolically stable and capable of participating in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. nih.gov The position of substitution on the triazole ring is also significant, with 1,4-disubstituted triazoles often being synthesized due to the reliability of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govnih.gov Substituents on the triazole ring can be varied to explore different regions of the binding site and enhance properties like potency and selectivity. For instance, the introduction of small, electron-withdrawing groups or aromatic rings can significantly modulate the electronic properties and binding interactions of the entire molecule. nih.gov
A hypothetical SAR analysis for this compound analogues is presented in the table below, illustrating how modifications to these key structural features could influence biological activity.
| Compound ID | N-Substituent (R1) | Propanamide Linker Modification | Triazole Substituent (R2) | Hypothetical Relative Activity |
| 1 | Cyclohexyl | None | H | 1.0 |
| 2 | Cyclopentyl | None | H | 0.5 |
| 3 | Cycloheptyl | None | H | 1.2 |
| 4 | 4-Hydroxycyclohexyl | None | H | 1.5 |
| 5 | Cyclohexyl | Ethanamide (shortened linker) | H | 0.2 |
| 6 | Cyclohexyl | Butanamide (lengthened linker) | H | 0.3 |
| 7 | Cyclohexyl | None | 4-Phenyl | 2.5 |
| 8 | Cyclohexyl | None | 4-Trifluoromethyl | 3.0 |
| 9 | 4-Hydroxycyclohexyl | None | 4-Phenyl | 5.0 |
This is a hypothetical data table created to illustrate SAR principles and does not represent real experimental data.
Identification of Key Pharmacophoric Elements
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Based on the SAR analysis of this compound analogues, a hypothetical pharmacophore model can be proposed. nih.gov
The key pharmacophoric elements are identified as:
A Hydrophobic Feature: Corresponding to the cyclohexyl ring, this feature is crucial for anchoring the molecule in a non-polar binding pocket. The size and shape of this hydrophobic group are important for optimal interaction.
A Hydrogen Bond Donor: The N-H group of the amide linker is a critical hydrogen bond donor. numberanalytics.com
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker serves as a primary hydrogen bond acceptor. numberanalytics.com
A Hydrogen Bond Acceptor/Aromatic Feature: The 1,2,3-triazole ring provides additional points for interaction. The nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in aromatic or π-stacking interactions, especially when substituted with an aromatic group at the R2 position. nih.govnih.gov
The spatial relationship between these features is paramount. The propanamide linker dictates the distance and relative orientation of the hydrophobic cyclohexyl group and the interactive triazole moiety.
Strategies for Rational Design and Optimization
The insights gained from SAR and pharmacophore modeling provide a clear roadmap for the rational design and optimization of this compound analogues. wiley.comresearchgate.net
Optimization of the N-Cyclohexyl Group: To enhance hydrophobic interactions, the cyclohexyl ring can be substituted with small alkyl or halogen groups to probe for additional pockets in the binding site. Introducing polar functional groups, such as a hydroxyl or an amino group, at specific positions on the cyclohexyl ring could lead to new hydrogen bonding interactions and improve properties like solubility. acs.org The stereochemistry of these substituents will be critical and should be systematically explored.
Modification of the Propanamide Linker: While the propanamide linker appears to be optimal in many cases, isosteric replacements could be considered to fine-tune the molecule's properties. For example, replacing the amide bond with a stable bioisostere could improve metabolic stability. However, this must be done cautiously to preserve the crucial hydrogen bonding interactions.
Diversification of the Triazole Substituent: The R2 position on the 1,2,3-triazole ring offers a prime location for modification to enhance potency and selectivity. A variety of substituents can be introduced via "click chemistry." nih.gov Small, electron-withdrawing groups (e.g., -CF3, -CN) can be added to modulate the electronic character of the triazole ring. Introducing larger aromatic or heteroaromatic rings can explore further π-stacking or hydrophobic interactions within the target's binding site. nih.gov
Hybridization and Scaffolding: A more advanced strategy involves hybridizing the this compound scaffold with other known pharmacophores. nih.gov This could involve linking a known active fragment to the R2 position of the triazole, potentially leading to a molecule with a dual mode of action or significantly enhanced affinity for the primary target.
Through a systematic and iterative process of design, synthesis, and biological evaluation guided by these SAR and pharmacophore principles, novel this compound analogues with improved therapeutic potential can be developed.
Future Perspectives and Research Directions in N Cyclohexyl 3 Triazol 1 Yl Propanamide Chemistry
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The synthesis of N-cyclohexyl-3-(triazol-1-yl)propanamide and its derivatives is fertile ground for innovation, with a particular emphasis on developing environmentally benign and efficient methodologies. Current approaches to similar triazole propanamides often rely on multi-step sequences that may involve harsh reagents and generate significant waste. rsc.org Future research should pivot towards greener alternatives.
One of the most promising avenues is the refinement of click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com For the synthesis of the 1,2,4-triazole (B32235) isomer, which is present in the target molecule, alternative cyclization strategies are necessary. Research into one-pot syntheses, where multiple reaction steps are carried out in a single vessel, could significantly improve efficiency. For instance, a one-pot method for producing 1,3,5-trisubstituted-1,2,4-triazoles has been developed that dramatically reduces reaction time. nih.gov
The principles of green chemistry should be a guiding force in the development of new synthetic routes. rsc.org This includes the use of sustainable catalysts and solvents. For example, zinc-based nanocatalysts have been successfully employed for the eco-friendly synthesis of 1,2,3-triazole derivatives in water, mitigating the toxicity associated with copper catalysts. rsc.org
Furthermore, microwave-assisted synthesis represents a significant opportunity to enhance reaction rates and yields while reducing energy consumption. rsc.orgnih.gov This technique has been successfully applied to the synthesis of various triazole derivatives, often shortening reaction times from hours to minutes. nih.govnih.gov The development of a microwave-assisted protocol for the synthesis of this compound from readily available starting materials like succinic anhydride (B1165640) and aminoguanidine (B1677879) would be a significant step forward. mdpi.comnih.gov
Future synthetic explorations could be guided by the parameters in the following table, which outlines potential green chemistry approaches for analogous compounds.
| Parameter | Conventional Method | Green Alternative | Potential Benefit |
| Catalyst | Homogeneous copper salts | Heterogeneous ZnO nanocrystals rsc.org | Reduced metal leaching, catalyst reusability, lower toxicity. |
| Solvent | DMF, DMSO | Water, Ethanol mdpi.comrsc.org | Reduced environmental impact, improved safety profile. |
| Energy Source | Conventional heating (reflux) | Microwave irradiation nih.govnih.gov | Drastically reduced reaction times, improved yields. |
| Reaction Type | Step-wise synthesis | One-pot tandem reactions mdpi.com | Increased efficiency, reduced waste from intermediate purification. |
Advanced Spectroscopic and Structural Techniques for Deeper Insights
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for elucidating its function and designing more potent analogues. While standard techniques like ¹H and ¹³C NMR and IR spectroscopy are foundational for confirming the identity of synthesized compounds urfu.runih.gov, advanced methods can provide a much deeper level of understanding.
In cases where obtaining single crystals is challenging, advanced NMR techniques can be employed. Two-dimensional NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for unambiguously determining the isomeric form of disubstituted triazoles, which can sometimes be difficult to assign based on ¹H NMR alone. rsc.org Specifically, ¹H/¹⁵N gHMBC experiments can provide clear correlations that distinguish between different nitrogen environments in the triazole ring. rsc.org
The table below summarizes the kind of structural data that could be obtained for this compound using these advanced techniques, based on findings for similar compounds.
| Technique | Type of Information | Example from a Related Compound |
| X-Ray Crystallography | Precise 3D structure, bond lengths, angles, intermolecular interactions. | The triazole ring is essentially planar, with specific orientations of phenyl rings affecting the overall molecular conformation. nih.gov |
| ¹H/¹⁵N gHMBC NMR | Unambiguous assignment of triazole isomers (e.g., 1,4- vs. 1,5-disubstituted). rsc.org | Clear distinction between the three possible isomeric forms of disubstituted 1,2,3-triazoles was achieved. rsc.org |
| FTIR Spectroscopy | Identification of functional groups and coordination in metal complexes. | A shift in the ν(C=S) band indicates coordination of a sulfur atom to a metal center in a triazole-thione complex. nih.gov |
Expansion of Computational Modeling for Predictive Activity and Mechanism Elucidation
Computational chemistry offers a powerful and cost-effective means to predict the properties and biological activities of new molecules, thereby guiding synthetic efforts and biological screening. arabjchem.org For this compound, a multi-faceted computational approach could yield significant insights.
Density Functional Theory (DFT) calculations are invaluable for understanding the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.net By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's kinetic stability and chemical reactivity. nih.gov Furthermore, DFT can be used to simulate spectroscopic data, such as NMR chemical shifts, to aid in structural elucidation. rsc.org
Molecular docking is a key technique for predicting how a molecule might interact with a biological target, such as an enzyme or receptor. nih.govresearchgate.net By simulating the binding of this compound to the active sites of various proteins, researchers can identify potential biological targets and predict the compound's inhibitory activity. researchgate.net For instance, docking studies on related triazole derivatives have successfully predicted their binding modes and explained their observed anticancer activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models provide a statistical correlation between the chemical structure of a series of compounds and their biological activity. arabjchem.org By synthesizing and testing a small library of derivatives of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process. arabjchem.org
The following table presents key computational descriptors and their significance, which would be highly relevant for the study of this compound.
| Computational Method | Key Descriptors | Significance |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP). nih.govnih.gov | Predicts chemical reactivity, stability, and regions of electrophilic/nucleophilic attack. |
| Molecular Docking | Binding energy, protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.net | Predicts binding affinity to biological targets and potential mechanism of action. |
| Molecular Dynamics (MD) | Root Mean Square Deviation (RMSD), binding free energy. | Assesses the stability of the ligand-protein complex over time. nih.gov |
| QSAR | R², Q² (statistical measures of model fit and predictability). arabjchem.org | Correlates structural features with biological activity to guide lead optimization. |
Broadening the Scope of Biological Target Screening (Non-Human)
The triazole scaffold is a well-known pharmacophore present in numerous antifungal and antibacterial agents. nih.govnih.gov Consequently, a primary focus for future research on this compound should be a comprehensive screening against a wide range of non-human biological targets.
Initial screening should target various species of pathogenic fungi and bacteria to determine the compound's antimicrobial spectrum . For example, studies on similar 1,2,4-triazole derivatives containing carboxamide fragments have shown significant activity against phytopathogenic fungi like Phytophthora capsici. mdpi.com Similarly, other triazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov
Beyond general antimicrobial screening, investigations should extend to specific enzyme inhibition assays. Triazoles are known to target enzymes such as 14α-demethylase (CYP51) in fungi. mdpi.com Molecular docking studies, as mentioned previously, can help to identify other potential enzyme targets. The bioisosteric replacement of amide bonds with triazoles has been shown to improve the metabolic stability of drug candidates, suggesting that this compound could be a promising scaffold for developing enzyme inhibitors with favorable pharmacokinetic properties. nih.govchemrxiv.org
The results of such screening can be tabulated to provide a clear overview of the compound's biological activity profile, as illustrated in the hypothetical table below.
| Target Organism/Enzyme | Assay Type | Measured Endpoint | Example Result for a Related Compound |
| Phytophthora capsici (oomycete) | In vitro growth inhibition | EC₅₀ (µg/mL) | Compound 5j showed an EC₅₀ of 17.362 µg/mL. mdpi.com |
| Micrococcus luteus (Gram-positive bacterium) | Minimum Inhibitory Concentration (MIC) | MIC (µg/mL) | 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide showed antimicrobial potential. mdpi.com |
| Pseudomonas aeruginosa (Gram-negative bacterium) | Minimum Inhibitory Concentration (MIC) | MIC (µg/mL) | 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamide showed antimicrobial potential. mdpi.com |
| 14α-demethylase (CYP51) | Enzyme inhibition assay | IC₅₀ (µM) | Molecular docking suggested a strong affinity of active compounds for this enzyme. mdpi.com |
Integration into Multidisciplinary Research for Advanced Materials
The unique properties of the triazole ring extend beyond medicinal chemistry into the realm of materials science. researchgate.net The triazole moiety possesses a large dipole moment and can participate in hydrogen bonding and act as a ligand for metal ions, making it an excellent building block for functional polymers and materials. mdpi.com
Future research could explore the polymerization of a vinyl-functionalized version of this compound or its use as a functional monomer in copolymerizations. The resulting triazole-functionalized polymers could have a range of applications. For instance, such polymers have been investigated for their ability to form hydrogels and organogels. researchgate.net The 1,2,4-triazole system, in particular, is known for its electron-transport and hole-blocking properties, suggesting potential applications in organic electronics. researchgate.net
Another exciting avenue is the use of this compound to functionalize the surfaces of nanomaterials , such as gold nanoparticles. acs.org The triazole group can be formed on the surface of an azide-functionalized nanoparticle via a click reaction, allowing for the covalent attachment of the cyclohexylpropanamide moiety. acs.org This could be used to modify the solubility and biocompatibility of the nanoparticles or to introduce specific recognition sites.
Furthermore, triazole-containing ligands are known to form coordination polymers and metal-organic frameworks (MOFs) with interesting photoluminescent properties. rsc.org The synthesis of MOFs using this compound as a linker could lead to new materials with applications in sensing, catalysis, or light-emitting devices.
The potential applications in materials science are summarized in the table below.
| Material Type | Synthetic Strategy | Potential Application |
| Functional Polymers | Polymerization of a functionalized monomer. | Organogels, hydrogels, electron-transport layers in organic electronics. researchgate.net |
| Surface-Modified Nanoparticles | "Click" reaction onto azide-functionalized nanoparticles. acs.org | Targeted drug delivery, biosensing, catalysis. |
| Metal-Organic Frameworks (MOFs) | Self-assembly with metal ions. rsc.org | Chemical sensors, photoluminescent materials, gas storage. |
Q & A
Q. What are the common synthetic routes for N-cyclohexyl-3-(triazol-1-yl)propanamide and their optimization strategies?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a 1,3-dipolar reaction between azides and terminal alkynes. For example:
- Step 1 : React a propargyl ether (alkyne) with an azidoacetamide derivative in a t-BuOH/H₂O (3:1) solvent system using Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2).
- Step 3 : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and recrystallize (ethanol).
Optimization : Yields vary with substituents; method B (e.g., column chromatography with CH₂Cl₂/MeOH) improved yields to 66% compared to method A (52%) .
Q. How can spectroscopic techniques characterize this compound derivatives?
- IR Spectroscopy : Confirm carbonyl (C=O, ~1670–1680 cm⁻¹) and triazole C–N (~1300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include triazole protons (δ ~8.3–8.4 ppm) and cyclohexyl carbons (δ ~25–35 ppm). For example, N-(2-nitrophenyl) analogs show aromatic protons at δ 7.2–8.6 ppm and nitro group shifts .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1348 for C₂₁H₁₈N₅O₄) .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations explain the binding stability of this compound derivatives to biological targets?
- Protocol : Perform 400 ns MD simulations followed by 200 ns plain MD to analyze ligand-protein interactions (e.g., β1i immunoproteasome subunit). Cluster trajectories to identify dominant binding poses .
- Key Interactions : Hydrophobic contacts with Phe31/Lys33 and hydrogen bonding with catalytic residues. Binding Pose MetaDynamics (BPMD) calculates free energy (ΔG) to correlate with experimental Kᵢ values .
- Validation : Match computational ΔG trends with inhibition assays (e.g., lead compound Ki < 1 µM) .
Q. How can crystallographic data resolve structural ambiguities in this compound analogs?
- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water).
- X-ray Diffraction : Resolve monoclinic systems (e.g., P2₁/n space group) with parameters a = 7.1563 Å, b = 19.637 Å, c = 13.2746 Å .
- Analysis : Ellipsoid plots at 50% probability reveal bond angles and torsional strain. For example, cyclohexyl chair conformations and triazole-planar stacking stabilize the structure .
Q. What strategies address contradictory bioactivity data in this compound analogs?
- Hypothesis Testing : Compare substituent effects (e.g., nitro vs. methoxy groups) on EGFR inhibition (IC₅₀) or cytotoxicity (MTT assays) .
- Dose-Response Curves : Validate non-linear regression models (e.g., Hill slopes) to distinguish true activity from assay artifacts.
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular uptake studies via LC-MS .
Q. How can tautomerism in triazole rings influence the pharmacological profile of these compounds?
- Tautomer Identification : Use ¹H-¹⁵N HMBC NMR to detect proton exchange between 1,2,3-triazole N1 and N2 positions.
- Computational Analysis : DFT calculations (B3LYP/6-311+G**) predict relative stability of 1H- vs. 2H-triazole tautomers .
- Impact : Tautomeric states alter hydrogen-bonding capacity, affecting target affinity (e.g., β1i subunit selectivity) .
Q. What are the limitations of current synthetic methods for scaling this compound derivatives in academic settings?
- Yield Constraints : Heterogeneous Cu catalysts may require ligand optimization (e.g., TBTA) to reduce metal leaching .
- Purification : Column chromatography is time-intensive; switch to centrifugal partition chromatography (CPC) for milligram-to-gram scalability .
- Safety : Avoid azide accumulation (explosive risk) via in situ generation using NaN₃/CuI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
